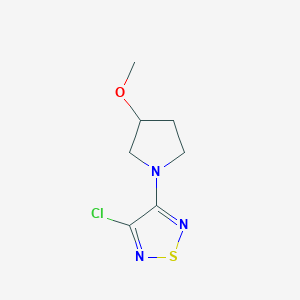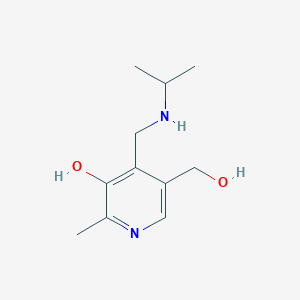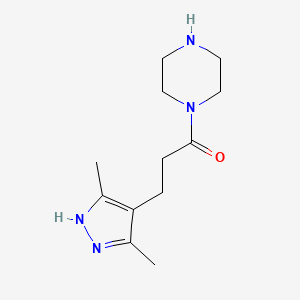
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine
Vue d'ensemble
Description
“N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” is a compound comprising a pyrimidinyl core . It is used in the treatment of neurological disorders, including FTLD-TDP, chronic traumatic encephalopathy, ALS, Alzheimer’s disease, LATE, or frontotemporal lobar degeneration .
Synthesis Analysis
The synthesis of this compound involves the Buchwald–Hartwig reaction, which is a carbon-nitrogen cross-coupling reaction . This reaction is vital in organic synthesis as it produces arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Chemical Reactions Analysis
The Buchwald–Hartwig reaction plays a significant role in the chemical reactions involving this compound . This reaction is used in the synthesis of heterocyclic compounds and the total synthesis of natural products .Applications De Recherche Scientifique
Antifungal and Antibacterial Agents
Compounds containing the pyrimidine moiety, such as N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine , have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds have shown moderate to good in vitro antifungal activities against pathogens like Botrytis cinerea and Rhizoctonia solani. Notably, some derivatives exhibited EC50 values comparable to known antifungal agents .
Kinase Inhibition for Disease Treatment
The compound has been implicated in the inhibition of kinases, which are crucial in the treatment of proliferation and immunological disorders. It has potential applications in treating diseases related to the dysregulation of kinases, including EGFR, Alk, PDGFR, and BTK. These kinases are involved in various diseases, such as cancer, autoimmune diseases, and chronic inflammation .
Pesticide Development
In agriculture, derivatives of this compound are being explored for their use as pesticides. The focus is on developing more efficient and less toxic pesticides that can combat fungal and bacterial infections in crops .
Pharmaceutical Formulations
The compound’s derivatives are being studied for their solid forms and pharmaceutical compositions. These studies aim to create effective formulations for the treatment of various conditions, including tumors, inflammatory diseases, and autoimmune disorders .
Modulation of Immune Responses
Due to its role in kinase inhibition, the compound can modulate immune responses. This makes it a candidate for developing treatments for immunological conditions, such as psoriasis, rheumatoid arthritis, and lupus .
Cancer Therapy
The compound’s ability to modulate kinase activity positions it as a potential therapeutic agent in cancer treatment. It could be used to target specific pathways involved in cancer cell proliferation and survival .
Synthesis of Novel Compounds
The compound serves as a starting material or intermediate in the synthesis of novel compounds with potential therapeutic applications. The synthetic procedures involve condensation, acylation, and thioetherification reactions .
Research Tool in Molecular Biology
In molecular biology research, the compound can be used as a tool to study the function of kinases in cellular processes. It can help elucidate the mechanisms of action of kinases and their role in disease pathology .
Safety and Hazards
Orientations Futures
The future directions for “N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” could involve further exploration of its potential in treating neurological disorders . Additionally, the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .
Propriétés
IUPAC Name |
N-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZVOZZHTZRZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857346 | |
| Record name | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine | |
CAS RN |
1447607-39-7 | |
| Record name | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




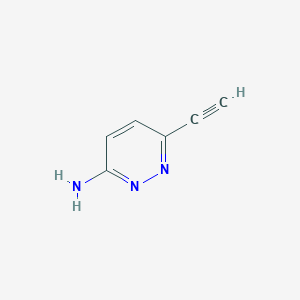
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)

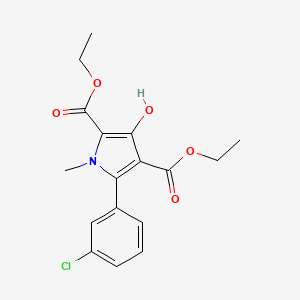
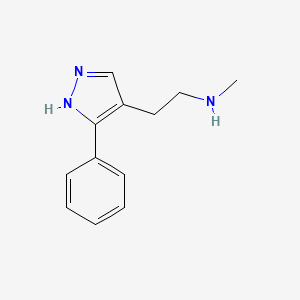

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
